2-(Trifluoromethyl)nicotinamide

Description

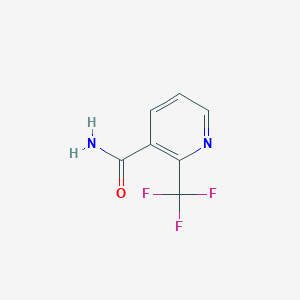

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-4(6(11)13)2-1-3-12-5/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXJWEQRIVLWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423737 | |

| Record name | 2-(Trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959108-47-5 | |

| Record name | 2-(Trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Trifluoromethyl)nicotinamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)nicotinamide

Abstract

2-(Trifluoromethyl)nicotinamide is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical development. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and spectroscopic characterization. By integrating theoretical principles with practical experimental insights, we explore the causal relationships between the molecule's unique structural features—namely the electron-withdrawing trifluoromethyl group and the biologically relevant nicotinamide scaffold—and its functional applications. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a deeper technical understanding of this versatile chemical building block.

Introduction: Structural Significance and Rationale

2-(Trifluoromethyl)nicotinamide merges two critical pharmacophores: the nicotinamide core and a trifluoromethyl-substituted pyridine ring. This strategic combination imparts a unique set of physicochemical properties that are highly advantageous for modern drug and pesticide design.

-

The Nicotinamide Scaffold: As the amide form of vitamin B3, nicotinamide is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] This coenzyme is fundamental to cellular metabolism, DNA repair, and a multitude of signaling pathways.[2][3] Derivatives of this scaffold are recognized as key pharmacophores, capable of forming crucial hydrogen bonds and participating in various biological interactions.[1][4]

-

The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5] The high bond energy of the C-F bond makes the group resistant to metabolic degradation.[5] Its strong electron-withdrawing nature profoundly influences the electronic properties of the adjacent pyridine ring, altering its reactivity and pKa.[6]

This guide will dissect how these two components synergize, providing a detailed examination of the molecule's synthesis, properties, and reactivity.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 2-(Trifluoromethyl)nicotinamide are foundational to its handling, formulation, and mechanism of action.

Core Properties

Quantitative data for 2-(Trifluoromethyl)nicotinamide are summarized in the table below. These values are critical for predicting its behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O | PubChem[7] |

| Molecular Weight | 190.12 g/mol | PubChem[7] |

| CAS Number | 959108-47-5 | PubChem[7] |

| XLogP3 | 0.6 | PubChem[7] |

| Hydrogen Bond Donors | 2 | PubChem[7] |

| Hydrogen Bond Acceptors | 3 | PubChem[7] |

| Appearance | White to Off-White Solid | Generic |

-

Expert Insight: The XLogP3 value of 0.6 suggests moderate lipophilicity. This is a desirable characteristic in drug design, balancing aqueous solubility for formulation with sufficient lipid solubility to permeate biological membranes. The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the amide oxygen, ring nitrogen, and fluorine atoms) allows for complex and specific interactions with biological targets like enzymes and receptors.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a broad signal for the two amide protons. The chemical shifts of the ring protons will be influenced by the anisotropic and electronic effects of both the amide and trifluoromethyl substituents.

-

¹³C NMR (Carbon NMR): The spectrum will display seven distinct carbon signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the amide will be found significantly downfield.

-

¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum provides a simple and powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single, sharp resonance, as all three fluorine atoms are chemically equivalent.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by specific vibrational frequencies. Key expected absorptions include:

-

N-H Stretching: Two bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O Stretching (Amide I): A strong, sharp absorption around 1680 cm⁻¹.

-

C-F Stretching: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.[9]

-

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 190. Key fragmentation patterns would likely involve the loss of the amide group (-NH₂) to give a fragment at m/z 174 and subsequent loss of CO to yield a fragment at m/z 146.[7][10]

Synthesis and Mechanistic Considerations

The synthesis of 2-(Trifluoromethyl)nicotinamide typically proceeds through the formation of its carboxylic acid precursor, 2-(trifluoromethyl)nicotinic acid, followed by an amidation reaction. Novel routes focus on constructing the substituted pyridine ring from simple fluorinated precursors.[11][12][13]

Detailed Experimental Protocol: Synthesis from Nicotinic Acid

This protocol describes the final amidation step, a common and reliable transformation in organic synthesis. The trustworthiness of this protocol lies in its use of standard, well-understood reactions that provide a high yield of the desired product with straightforward purification.

Objective: To convert 2-(trifluoromethyl)nicotinic acid into 2-(trifluoromethyl)nicotinamide.

Pillar of Causality: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This "activation" step is necessary because direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. The highly electrophilic acyl chloride then readily reacts with an ammonia source, even at low temperatures, to form the stable amide bond in an irreversible nucleophilic acyl substitution reaction.[14]

Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(trifluoromethyl)nicotinic acid (1.0 eq.).

-

Solvent Addition: Add an anhydrous solvent such as toluene (approx. 10 mL per gram of acid).[14]

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.01 eq.). The DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the conversion to the acyl chloride.

-

Acyl Chloride Formation: While stirring under a nitrogen atmosphere, add thionyl chloride (SOCl₂) (2.0-3.0 eq.) dropwise at room temperature.[14]

-

Reaction Progression: Heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction can be monitored by TLC or by the cessation of HCl gas evolution.

-

Work-up (Part 1): After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure. This step is crucial to prevent unwanted side reactions in the next stage.

-

Amidation: Dissolve the crude acyl chloride residue in an anhydrous aprotic solvent (e.g., ethyl acetate or THF). Cool the solution to 0-5°C in an ice bath.

-

Amine Addition: Slowly bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise while maintaining the low temperature.[14] The reaction is highly exothermic.

-

Reaction Completion & Isolation: Allow the reaction to warm to room temperature and stir for 1 hour. The product often precipitates as a solid. Filter the solid, wash with cold water to remove ammonium salts, and then with a small amount of cold solvent.

-

Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Structure-Function Relationships

The chemical reactivity of 2-(Trifluoromethyl)nicotinamide is dominated by the powerful electronic influence of the CF₃ group.

-

Ring Deactivation: The CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry. It significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution.

-

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring makes it more activated towards nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the trifluoromethyl group. This provides a synthetic handle for further derivatization.

-

Acidity/Basicity: The electron-withdrawing effect lowers the pKa of the pyridine nitrogen, making it less basic than pyridine itself. This can alter the molecule's ionization state at physiological pH, impacting solubility and receptor interactions.

These properties make 2-(Trifluoromethyl)nicotinamide an excellent building block. For instance, its derivatives are central to a class of modern insecticides, such as Flonicamid, which is N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide.[4][15] In drug discovery, related structures have been identified as potent inhibitors of enzymes like catechol-O-methyltransferase (COMT), which are targets for treating Parkinson's disease.[6][12]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-(Trifluoromethyl)nicotinamide and its derivatives.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]

-

Irritation: The compound and its precursors may cause skin, eye, and respiratory irritation.[16] In case of contact, rinse the affected area thoroughly with water.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][18]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-(Trifluoromethyl)nicotinamide is a sophisticated molecular scaffold whose value is derived from the deliberate and synergistic combination of its constituent parts. Its chemical properties—governed by the electron-withdrawing CF₃ group and the versatile nicotinamide moiety—make it an exceptionally useful building block for creating complex molecules with tailored biological activities. A thorough understanding of its synthesis, reactivity, and spectroscopic signatures, as detailed in this guide, is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). PubMed. Retrieved from [Link]

-

American Chemical Society. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)nicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). Process For Preparation Of Nicotinamide Compounds And Derivatives Thereof.

-

ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6-(Trifluoromethyl)nicotinamide. Retrieved from [Link]

-

Muby Chemicals. (n.d.). Nicotinamide or Niacinamide or Vitamin B3 Manufacturers, with SDS. Retrieved from [Link]

-

AERU. (2025). 2-(3-trifluoromethylphenoxy)nicotinamide (Ref: AE-0542291). Retrieved from [Link]

-

ResearchGate. (2020). The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. Retrieved from [Link]

-

JOCPR. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Retrieved from [Link]

-

Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9).... Retrieved from [Link]

-

BG. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. Retrieved from [Link]

-

PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

-

NeurologyLive. (2023). Potential Benefit of Nicotinamide Observed in Proof-Of-Concept Trial of Alzheimer Disease. Retrieved from [Link]

-

PubMed. (n.d.). Nicotinamide and neurocognitive function. Retrieved from [Link]

-

PubMed. (n.d.). Nicotinamide: Mechanism of action and indications in dermatology. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Nicotinamide?. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from [Link]

-

PMC. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2013). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. Retrieved from [Link]

-

PubChem. (n.d.). Flonicamid. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (n.d.). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. Retrieved from [Link]

Sources

- 1. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Trifluoromethyl)nicotinamide | C7H5F3N2O | CID 6425058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 11. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Process For Preparation Of Nicotinamide Compounds And Derivatives [quickcompany.in]

- 15. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. biosynth.com [biosynth.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(Trifluoromethyl)nicotinamide, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties to the nicotinamide scaffold, including enhanced metabolic stability and binding affinity to biological targets. This document explores the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes to empower researchers in their synthetic endeavors.

Introduction

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (CF3), in particular, is a bioisostere of the methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly impact a molecule's acidity, basicity, conformation, and metabolic fate. 2-(Trifluoromethyl)nicotinamide has emerged as a valuable intermediate in the synthesis of a variety of bioactive compounds. This guide delves into the core synthetic methodologies for its preparation, providing a robust framework for its efficient and scalable production.

Core Synthetic Strategies

The synthesis of 2-(Trifluoromethyl)nicotinamide can be approached through several strategic pathways, primarily converging on the formation of the amide bond from three key precursors: 2-(Trifluoromethyl)nicotinic acid , ethyl 2-(trifluoromethyl)nicotinate , and 2-(trifluoromethyl)nicotinonitrile . The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of synthesis, and the specific functional group tolerance required.

Pathway 1: Amidation of 2-(Trifluoromethyl)nicotinic Acid

This is arguably the most versatile and widely employed route due to the commercial availability of 2-(trifluoromethyl)nicotinic acid and the vast array of available amidation methods. The direct conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to facilitate nucleophilic attack by ammonia.

Mechanistic Considerations

Direct reaction of a carboxylic acid with ammonia is generally unfavorable under mild conditions as it leads to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid is activated in situ using a coupling agent or converted to a more reactive species like an acyl chloride.

-

Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly effective.[1] They react with the carboxylic acid to form a highly reactive activated ester, which is then readily displaced by ammonia. HATU is known for its high efficiency and low rate of racemization in peptide synthesis, making it a powerful tool for amide bond formation.[2]

-

Acyl Chloride Formation: Conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides a highly electrophilic intermediate that reacts readily with ammonia.[1] This method is often cost-effective for large-scale synthesis.

Visualizing the Amidation of 2-(Trifluoromethyl)nicotinic Acid

Sources

Introduction: Unveiling a Key Heterocyclic Building Block

An In-Depth Technical Guide to 2-(Trifluoromethyl)nicotinamide

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve membrane permeability, and modulate binding affinity through its strong electron-withdrawing nature.[1] When this powerful functional group is appended to a biologically significant core like nicotinamide (a form of vitamin B3), the result is a versatile and high-value building block for novel therapeutics.

This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)nicotinamide (CAS Number: 959108-47-5 ), a compound of increasing interest to researchers in pharmacology and synthetic chemistry.[2][3][4] We will delve into its fundamental properties, validated synthetic pathways, biological significance, and practical applications, offering field-proven insights for its use in the laboratory and in the design of next-generation pharmaceuticals.

PART 1: Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. 2-(Trifluoromethyl)nicotinamide is a pyridinecarboxamide derivative characterized by the presence of a trifluoromethyl group at the 2-position of the pyridine ring.

| Property | Value | Source(s) |

| CAS Number | 959108-47-5 | [2][3][4] |

| IUPAC Name | 2-(trifluoromethyl)pyridine-3-carboxamide | [4] |

| Molecular Formula | C₇H₅F₃N₂O | [2][4] |

| Molecular Weight | 190.12 g/mol | [2][4] |

| Canonical SMILES | C1=CC(=C(N=C1)C(F)(F)F)C(=O)N | [2][4] |

| InChIKey | PNXJWEQRIVLWBG-UHFFFAOYSA-N | [4] |

PART 2: Synthesis and Manufacturing Insights

The efficient synthesis of 2-(trifluoromethyl)pyridine derivatives is critical for their application in large-scale drug development programs. While multiple routes exist, a common and reliable strategy involves the formation of the nicotinamide moiety from its corresponding carboxylic acid precursor, 2-(trifluoromethyl)nicotinic acid. This precursor itself can be synthesized through novel methods that construct the pyridine ring.[5][6]

The conversion of the carboxylic acid to the primary amide is a fundamental transformation in organic chemistry. The causality behind this experimental choice lies in its high efficiency and the relative availability of the starting materials. The activation of the carboxylic acid is key to facilitating the nucleophilic attack by ammonia.

Workflow for the Synthesis of 2-(Trifluoromethyl)nicotinamide

Caption: Synthetic workflow from carboxylic acid to nicotinamide.

Experimental Protocol: Amidation of 2-(Trifluoromethyl)nicotinic Acid

This protocol is a representative method adapted from established procedures for nicotinamide synthesis.[7] It is a self-validating system where the progress and purity can be monitored at each stage using standard analytical techniques (TLC, LC-MS, NMR).

Materials:

-

2-(Trifluoromethyl)nicotinic acid (CAS: 131747-43-8)[8]

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous ammonia (gas or solution in an organic solvent)

-

Ethyl acetate

Procedure:

-

Activation: To a reactor under an inert atmosphere (N₂), add 2-(trifluoromethyl)nicotinic acid (1 eq.) and anhydrous toluene. Add a catalytic amount of DMF (e.g., 0.01 eq.).

-

Slowly add thionyl chloride (2-3 eq.) dropwise to the mixture at room temperature. The choice of thionyl chloride is based on its efficacy in converting carboxylic acids to highly reactive acyl chlorides, with gaseous byproducts (SO₂ and HCl) that are easily removed.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction completion by TLC or LC-MS.

-

After completion, distill the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-(trifluoromethyl)nicotinoyl chloride intermediate.

-

Amination: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., toluene or ethyl acetate) and cool the mixture to 0-5°C in an ice bath.

-

Introduce anhydrous ammonia (1-8 eq.) into the solution. This step is highly exothermic and must be performed with careful temperature control to prevent side reactions. The use of anhydrous conditions is critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.[7]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70°C for 1 hour to ensure full conversion.

-

Work-up and Purification: Cool the mixture and filter to remove ammonium chloride precipitate. The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-(trifluoromethyl)nicotinamide as a solid.

PART 3: Biological Significance and Applications in Drug Discovery

The true value of 2-(Trifluoromethyl)nicotinamide lies in its application as a key intermediate for pharmacologically active molecules. The nicotinamide core is a precursor to the essential coenzymes NAD⁺ and NADPH, which are central to cellular metabolism, DNA repair, and redox reactions.[9][10] Alterations to this core can lead to potent and selective enzyme inhibitors.

Role as an Intermediate for COMT Inhibitors

Research has shown that 2-(trifluoromethyl)nicotinic acid derivatives are crucial intermediates in the synthesis of novel, long-acting Catechol-O-methyltransferase (COMT) inhibitors.[6][11] COMT is an enzyme involved in the degradation of catecholamine neurotransmitters. Its inhibitors are used in the treatment of Parkinson's disease to prolong the therapeutic effects of L-DOPA.[6] For example, the compound BIA 9-1059, a potent and peripherally selective COMT inhibitor, utilizes a (trifluoromethyl)pyridine residue derived from precursors like 2-(trifluoromethyl)nicotinamide.[6][12]

The Nicotinamide Scaffold in Pharmacology

Derivatives of nicotinamide are widely explored for various therapeutic applications:

-

Antifungal Agents: Nicotinamide analogues have been successfully developed as fungicides, with some disrupting the fungal cell wall.[13]

-

Agrochemicals: The nicotinamide structure is a key component in pesticides and insecticides like Flonicamid.[7][14]

-

Metabolic Disorders: Nicotinamide N-methyltransferase (NNMT) is a metabolic regulator, and its inhibition is a therapeutic strategy for metabolic disorders.[15] Small molecules based on related scaffolds are actively being investigated.

Central Role of the Nicotinamide Core in Cellular Metabolism

Caption: The nicotinamide core is a precursor to NAD+/NADH.

PART 4: Safety, Handling, and Storage

As a fine chemical intended for research, 2-(Trifluoromethyl)nicotinamide must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted, general precautions based on related structures can be outlined.

Hazard Profile (Anticipated):

-

Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[2][16]

-

Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][16]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[16][17]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[16][17]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[18][19]

-

Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof machine) and place the material in a sealed container for disposal.[16]

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials.[1][16]

Conclusion

2-(Trifluoromethyl)nicotinamide is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of a biologically relevant nicotinamide core and the powerfully modulating trifluoromethyl group makes it a strategic building block for creating molecules with enhanced stability, potency, and selectivity. From potent COMT inhibitors for neurodegenerative diseases to novel agrochemicals, the applications stemming from this scaffold are both significant and expanding. Researchers and scientists equipped with a thorough technical understanding of its synthesis, properties, and biological context are well-positioned to leverage its potential in developing the next generation of chemical solutions.

References

-

Learmonth, D. A., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7. [Link]

-

Learmonth, D. A., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835-1837. [Link]

-

PubChem. 2-(Trifluoromethyl)nicotinamide. National Center for Biotechnology Information. [Link]

-

ACS Publications. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. [Link]

- Patents Google.

-

ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. [Link]

-

MySkinRecipes. 6-(Trifluoromethyl)nicotinamide. [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1144. [Link]

-

Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84, 234-237. [Link]

-

Veraldi, S., et al. (2024). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International Journal of Molecular Sciences, 25(9), 4784. [Link]

-

PubMed. Nicotinamide: Mechanism of action and indications in dermatology. [Link]

-

Muthukumar, G., et al. (2022). Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 12(1), 15413. [Link]

-

Wikipedia. Substituted amphetamine. [Link]

Sources

- 1. 6-(Trifluoromethyl)nicotinamide [myskinrecipes.com]

- 2. achmem.com [achmem.com]

- 3. 2-(Trifluoromethyl)nicotinamide - [sigmaaldrich.com]

- 4. 2-(Trifluoromethyl)nicotinamide | C7H5F3N2O | CID 6425058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Process For Preparation Of Nicotinamide Compounds And Derivatives [quickcompany.in]

- 8. 2-(三氟甲基)吡啶-3-甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. download.basf.com [download.basf.com]

2-(Trifluoromethyl)nicotinamide molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(Trifluoromethyl)nicotinamide

Executive Summary

This guide provides a comprehensive technical analysis of 2-(trifluoromethyl)nicotinamide, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The introduction of the trifluoromethyl (CF₃) group onto the nicotinamide scaffold dramatically alters its physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinities. This document elucidates the detailed molecular structure through an integrated approach, combining spectroscopic analysis, X-ray crystallography, and computational modeling. Furthermore, it details a common synthetic pathway with mechanistic insights and outlines a validated experimental protocol for its preparation and characterization, offering a holistic view for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Nicotinamides

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule. Its derivatives are central to numerous pharmaceutical and agrochemical compounds. The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, is a well-established strategy in modern drug design to enhance key properties. The CF₃ group is a powerful electron-withdrawing substituent, which can modulate the pKa of nearby functional groups, influence molecular conformation, and improve metabolic stability by blocking sites susceptible to oxidative metabolism. 2-(Trifluoromethyl)nicotinamide serves as a critical building block and a compelling case study in the impact of trifluoromethylation on a biologically relevant scaffold. Understanding its precise molecular architecture is paramount to exploiting its full potential in designing next-generation therapeutics and functional materials.

Molecular Structure and Physicochemical Properties

A molecule's function is intrinsically linked to its three-dimensional structure and electronic properties. This section dissects the molecular architecture of 2-(trifluoromethyl)nicotinamide using a multi-technique approach.

Chemical Identity and Key Properties

The fundamental identifiers and computed physicochemical properties of 2-(trifluoromethyl)nicotinamide are summarized below. These values provide a baseline for understanding its behavior in various chemical and biological environments.

| Property | Value | Source |

| IUPAC Name | 2-(Trifluoromethyl)pyridine-3-carboxamide | PubChem |

| Synonyms | 2-Trifluoromethylnicotinamide | PubChem |

| CAS Number | 158063-66-2 | PubChem |

| Molecular Formula | C₇H₅F₃N₂O | PubChem |

| Molecular Weight | 190.12 g/mol | PubChem |

| Topological Polar Surface Area | 69.1 Ų | PubChem |

| cLogP | 0.7 | PubChem |

| Hydrogen Bond Donors | 1 (from the amide -NH₂) | PubChem |

| Hydrogen Bond Acceptors | 3 (from the amide C=O, pyridine N, and F atoms) | PubChem |

Spectroscopic Characterization

Spectroscopy provides empirical data on the molecule's connectivity and electronic environment.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons and the amide protons. The electron-withdrawing CF₃ group at the C2 position significantly deshields the adjacent proton at the C6 position, shifting it downfield. The protons on the amide group typically appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum shows seven distinct signals. The carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms. The carbons of the pyridine ring, particularly C2 and C3, are strongly influenced by the electronic effects of the attached CF₃ and CONH₂ groups.

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is the most direct method for confirming the presence of the CF₃ group. It typically displays a sharp singlet around -60 to -70 ppm (relative to CFCl₃), confirming the chemical equivalence of the three fluorine atoms.

X-ray Crystallography and Solid-State Conformation

Single-crystal X-ray diffraction offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. Analysis of the crystal structure of 2-(trifluoromethyl)nicotinamide reveals several key features:

-

Planarity: The pyridine ring is essentially planar, as expected.

-

Amide Group Orientation: A notable feature is the torsion angle between the plane of the pyridine ring and the amide group. This orientation is governed by a balance between steric hindrance from the adjacent CF₃ group and potential intramolecular hydrogen bonding.

-

Intermolecular Interactions: In the crystal lattice, molecules are primarily held together by hydrogen bonds involving the amide group. The -NH₂ group acts as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen act as acceptors, forming robust networks that define the crystal packing. The CF₃ group typically engages in weaker, non-classical interactions.

Computational Analysis: Electronic Structure

Density Functional Theory (DFT) calculations provide insight into the electronic landscape of the molecule.

-

Electrostatic Potential Surface (EPS): The EPS map highlights the electron distribution. A region of high negative potential (red) is localized around the carbonyl oxygen and the pyridine nitrogen, indicating their roles as primary sites for electrophilic attack and hydrogen bond acceptance. A region of positive potential (blue) is associated with the amide protons, confirming their hydrogen bond donor capability.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For 2-(trifluoromethyl)nicotinamide, the HOMO is typically localized on the electron-rich pyridine ring, while the LUMO is distributed across the entire π-system, with significant contributions from the electron-deficient C2 and C4 positions, making them susceptible to nucleophilic attack. The large energy gap between the HOMO and LUMO contributes to the molecule's overall kinetic stability.

Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of 2-(trifluoromethyl)nicotinamide are essential for its application in research and development.

Common Synthetic Route

A prevalent method for synthesizing 2-(trifluoromethyl)nicotinamide involves the hydrolysis of 2-(trifluoromethyl)nicotinonitrile. This pathway is often favored due to the commercial availability of the starting nitrile and the generally high yields of the hydrolysis step. The reaction proceeds via the conversion of the nitrile group (-C≡N) into a primary amide (-CONH₂) under acidic or basic conditions.

The logical flow from starting material to fully characterized product is outlined in the diagram below.

Caption: Workflow for the synthesis and structural validation of 2-(Trifluoromethyl)nicotinamide.

Detailed Experimental Protocol: Hydrolysis of 2-(Trifluoromethyl)nicotinonitrile

This protocol describes a representative procedure for the synthesis of 2-(trifluoromethyl)nicotinamide.

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE).

Materials:

-

2-(Trifluoromethyl)nicotinonitrile

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)nicotinonitrile (e.g., 5.0 g).

-

Acid Addition: Carefully add concentrated sulfuric acid (e.g., 25 mL) to the flask while cooling in an ice bath to manage the exothermic reaction.

-

Hydrolysis: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the hydrolysis of the stable nitrile group.

-

Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture over crushed ice. This step quenches the reaction and precipitates the product.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. Be cautious of CO₂ evolution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its good solvation of the product and immiscibility with water.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a white crystalline solid.

Self-Validation: The successful synthesis is confirmed by spectroscopic analysis. A key validation point is the disappearance of the nitrile peak in the IR spectrum (around 2230 cm⁻¹) and the appearance of characteristic amide peaks (C=O stretch around 1680 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹).

Applications in Drug Discovery

The unique structural features of 2-(trifluoromethyl)nicotinamide make it a valuable scaffold in medicinal chemistry. The CF₃ group acts as a bioisostere for other groups, enhances binding affinity through specific interactions, and improves drug-like properties.

-

Enzyme Inhibition: This molecule has been incorporated into inhibitors of various enzymes. For example, derivatives have been explored as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and a key target in cancer therapy. The nicotinamide moiety mimics the endogenous substrate (NAD⁺), while the 2-trifluoromethyl group can occupy a specific hydrophobic pocket in the enzyme's active site, enhancing binding affinity and selectivity.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating this group at the 2-position of the nicotinamide ring protects an otherwise metabolically labile site, thereby increasing the in vivo half-life of drug candidates.

The relationship between the molecule's structural features and its function as a pharmacophore is depicted below.

Caption: Structure-Activity Relationship (SAR) for 2-(Trifluoromethyl)nicotinamide in drug design.

Conclusion

2-(Trifluoromethyl)nicotinamide is more than a simple fluorinated heterocycle; it is a precisely engineered molecular entity whose properties are a direct consequence of its structure. The interplay between the aromatic pyridine ring, the hydrogen-bonding amide group, and the powerfully electron-withdrawing trifluoromethyl group creates a unique electronic and steric profile. As demonstrated through spectroscopic, crystallographic, and computational methods, every aspect of its architecture—from bond lengths and angles to electron density distribution—contributes to its utility as a versatile building block in the development of advanced pharmaceutical agents and functional materials. This guide has provided a foundational, in-depth understanding of this molecule, offering both the theoretical underpinnings and the practical protocols necessary for its effective use in scientific innovation.

References

-

Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Trifluoromethyl group: an arcane substituent in a new millennium Source: Chemical Society Reviews URL: [Link]

-

Title: 2-(Trifluoromethyl)nicotinamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: A convenient one-pot synthesis of 2-trifluoromethyl- and 2-perfluoroalkyl-substituted nicotinic acid derivatives Source: Journal of Fluorine Chemistry URL: [Link]

-

Title: Discovery of Novel and Potent Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: A Series of 2-Substituted-3H-benzo[d]imidazol-4-carboxamide and 2-Substituted-benzimidazole-4-carboxamide Derivatives Source: Journal of Medicinal Chemistry URL: [Link]

A Technical Guide to 2-(Trifluoromethyl)nicotinamide: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2-(Trifluoromethyl)nicotinamide, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. The document details its chemical identity, including its IUPAC name, 2-(trifluoromethyl)pyridine-3-carboxamide [1][2], and outlines a validated, multi-step synthesis pathway from commercially available precursors. Key analytical characterization techniques are discussed, providing researchers with the expected spectroscopic signatures. The guide further elucidates the strategic importance of this molecule as a versatile building block, with a particular focus on its role in the development of advanced therapeutic agents, such as Catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease, and its potential in the design of novel antifungal agents. The inclusion of the trifluoromethyl group is highlighted as a critical feature for enhancing metabolic stability and biological potency[3].

Compound Identification and Physicochemical Properties

2-(Trifluoromethyl)nicotinamide is a pyridinecarboxamide derivative distinguished by a trifluoromethyl (-CF3) group at the 2-position of the pyridine ring. This substitution profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in modern drug design.

| Property | Value | Source |

| IUPAC Name | 2-(trifluoromethyl)pyridine-3-carboxamide | [1] |

| Synonyms | 2-(Trifluoromethyl)nicotinamide, 2-(Trifluoromethyl)-3-pyridinecarboxamide | [1] |

| CAS Number | 959108-47-5 | [1] |

| Molecular Formula | C₇H₅F₃N₂O | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Computed XLogP3 | 0.6 | [1] |

| Appearance | Solid (predicted) | [4] |

Synthesis and Purification Workflow

The synthesis of 2-(Trifluoromethyl)nicotinamide is most effectively achieved through a two-stage process: first, the synthesis of the key intermediate, 2-(trifluoromethyl)nicotinic acid, followed by its amidation. This pathway offers a reliable and scalable route for researchers.

Stage 1: Synthesis of 2-(Trifluoromethyl)nicotinic Acid

The precursor, 2-(trifluoromethyl)nicotinic acid (CAS 131747-43-8)[4][5], can be prepared from 2-(trifluoromethyl)pyridine through a directed lithiation and carboxylation sequence. This method provides regioselective control, which is crucial for obtaining the desired isomer.

-

Preparation of the Lithiating Agent: In a flame-dried, three-neck flask under an inert argon atmosphere, prepare a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

-

Litiation Reaction: Cool the reaction vessel to -78 °C. To this, add a solution of 2-(trifluoromethyl)pyridine in THF dropwise while maintaining the low temperature. The directed lithiation at the 3-position is facilitated by the electronic properties of the trifluoromethyl group.

-

Carboxylation: After stirring for a designated period (e.g., 1-2 hours) to ensure complete lithiation, quench the reaction by bubbling anhydrous carbon dioxide (CO₂) gas through the solution or by adding crushed dry ice.

-

Work-up and Isolation: Allow the reaction to warm to room temperature. Acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 2-3. This protonates the carboxylate salt, precipitating the 2-(trifluoromethyl)nicotinic acid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure acid[4][6].

Stage 2: Amidation to 2-(Trifluoromethyl)nicotinamide

The conversion of the carboxylic acid to the primary amide is a standard transformation, typically proceeding through an activated acyl intermediate, such as an acyl chloride, to ensure high yields.

-

Acyl Chloride Formation: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend 2-(trifluoromethyl)nicotinic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture to reflux (typically around 70-80 °C) for 2-4 hours until the evolution of gas (HCl and SO₂) ceases.

-

Removal of Excess Reagent: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(trifluoromethyl)nicotinoyl chloride can be used directly in the next step.

-

Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.

-

Work-up and Isolation: Once the reaction is complete, wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford 2-(trifluoromethyl)nicotinamide as a solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the carboxamide and trifluoromethyl groups. The amide protons (-CONH₂) will typically appear as a broad singlet.

-

¹³C NMR : The carbon spectrum will show seven distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbonyl carbon of the amide will be observed in the downfield region (typically 160-170 ppm).

-

¹⁹F NMR : A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, providing a clear diagnostic peak[7].

-

-

Infrared (IR) Spectroscopy : The IR spectrum will feature characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amide (typically two bands in the 3100-3500 cm⁻¹ region), a strong C=O stretching vibration for the amide carbonyl (around 1650-1680 cm⁻¹), and strong C-F stretching bands (in the 1100-1300 cm⁻¹ region).

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₇H₅F₃N₂O (190.0354 m/z)[1].

Applications in Drug Discovery and Agrochemicals

The unique physicochemical properties imparted by the trifluoromethyl group make 2-(trifluoromethyl)nicotinamide and its parent acid valuable building blocks in the development of bioactive molecules.

Key Intermediate for COMT Inhibitors

Derivatives of 2-(trifluoromethyl)nicotinic acid are crucial intermediates in the synthesis of novel Catechol-O-methyltransferase (COMT) inhibitors[8][9]. COMT is a key enzyme that degrades catecholamine neurotransmitters, including dopamine.

-

Mechanism of Action : In conditions like Parkinson's disease, the primary treatment is levodopa, a precursor to dopamine. COMT metabolizes levodopa in the periphery, reducing its bioavailability in the brain. COMT inhibitors block this metabolic pathway, thereby prolonging the therapeutic effect of levodopa and reducing "off" time for patients[10][11].

-

Synthetic Relevance : The 2-(trifluoromethyl)pyridine scaffold has been incorporated into advanced COMT inhibitors. For example, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide is a potent COMT inhibitor whose synthesis relies on intermediates derived from 2-(trifluoromethyl)nicotinic acid[8][9]. The trifluoromethyl group in these inhibitors often enhances binding affinity to the enzyme's active site and improves metabolic stability.

Scaffold for Antifungal and Antimicrobial Agents

The nicotinamide framework is a known pharmacophore, and its derivatives are widely investigated for antimicrobial properties[12]. The introduction of a trifluoromethyl group can enhance the potency and spectrum of activity.

-

Structure-Activity Relationship (SAR) : Research into nicotinamide derivatives has shown that substitutions on the pyridine ring and the amide nitrogen are critical for antifungal activity[13][14]. Studies on related trifluoromethyl-pyridine carboxamides have demonstrated activity against pathogenic fungi like Candida albicans and various plant pathogens[13][15].

-

Quantitative Data : While specific data for the parent 2-(trifluoromethyl)nicotinamide is limited in the public domain, related analogs have shown promising results. For instance, certain nicotinamide derivatives have exhibited potent activity against fluconazole-resistant C. albicans strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.125–1 μg/mL[13][14]. This suggests that 2-(trifluoromethyl)nicotinamide is a promising starting point for the development of new antifungal leads.

| Compound Class | Target Organism | Activity (MIC/EC₅₀) | Reference |

| Nicotinamide Derivatives | Candida albicans (Fluconazole-resistant) | 0.125–1 μg/mL | [13][14] |

| Pyridin-2-yl Nicotinamides | Alternaria alternata | Good fungicidal activity | [13] |

| Nicotinamide Analogues | Cryptococcus neoformans, Aspergillus fumigatus | Excellent antifungal activity | [13] |

Conclusion

2-(Trifluoromethyl)nicotinamide is more than a simple chemical reagent; it is a strategically designed building block for modern chemical research. Its synthesis is achievable through well-established organic chemistry principles, and its trifluoromethyl moiety offers distinct advantages for developing next-generation pharmaceuticals and agrochemicals. The demonstrated utility of its precursor acid in the synthesis of potent COMT inhibitors for Parkinson's disease, coupled with the established potential of the broader nicotinamide class as antifungal agents, underscores the high value of this compound for researchers in drug discovery and development. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this versatile molecule in advanced research programs.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Supporting Information for a scientific publication. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6425058, 2-(Trifluoromethyl)nicotinamide. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

-

Bymaster, F. P., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-1837. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed. [Link]

-

Almehmadi, M. (2021). Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. ResearchGate. [Link]

-

Bymaster, F. P., et al. (2025). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. [Link]

-

Wang, Z., et al. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Preprints.org. [Link]

-

MySkinRecipes. (n.d.). 6-(Trifluoromethyl)nicotinamide. Retrieved from [Link]

-

Li, B., et al. (n.d.). A Practical Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid. Thieme Connect. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777547, 2-(Trifluoromethyl)pyridine-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13903195, N-hydroxy-N'-[2-(trifluoromethyl)phenyl]pyridine-3-carboximidamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

Zhang, H., & Sauve, A. A. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Current Protocols in Chemical Biology, 10(4), e53. [Link]

-

Zhang, Z., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2200-2210. [Link]

-

Wikipedia. (n.d.). Catechol-O-methyltransferase inhibitor. Retrieved from [Link]

-

Wu, P., et al. (2024). Targeting Catechol-O-Methyltransferase Induces Mitochondrial Dysfunction and Enhances the Efficacy of Radiotherapy in Glioma. Cancer Research Communications, 4(11), 2419-2434. [Link]

-

E, V., et al. (2023). Combined Metabolic Activators with Different NAD+ Precursors Improve Metabolic Functions in the Animal Models of Neurodegenerative Diseases. Metabolites, 13(11), 1121. [Link]

-

Olanow, C. W., & Stocchi, F. (2004). COMT inhibitors in Parkinson's disease. Neurology, 62(1 Suppl 1), S1-S92. [Link]

-

Reichmann, H. (2022). COMT inhibitors for motor fluctuations in Parkinson's disease. VJNeurology. [Link]

Sources

- 1. 2-(Trifluoromethyl)nicotinamide | C7H5F3N2O | CID 6425058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR [m.chemicalbook.com]

- 4. 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96 131747-43-8 [sigmaaldrich.com]

- 5. 2-(Trifluoromethyl)pyridine-3-carboxylic acid | C7H4F3NO2 | CID 2777547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Catechol-O-methyltransferase (COMT) inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Strategic Synthesis of 2-(Trifluoromethyl)nicotinamide: A Technical Guide for Advanced Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, conferring profound effects on metabolic stability, lipophilicity, and binding affinity. Among the most impactful fluorinated motifs is the trifluoromethyl (CF₃) group. This guide provides a comprehensive technical overview of the discovery and synthesis of 2-(Trifluoromethyl)nicotinamide, a critical building block in pharmaceutical development. We will deconstruct the synthetic challenges, elucidate the elegant solutions developed for its creation, and provide detailed, field-proven protocols. This document moves beyond a simple recitation of steps to explain the underlying chemical logic, empowering researchers to not only replicate but also adapt these powerful methodologies for novel molecular design.

Introduction: The Strategic Value of the 2-(Trifluoromethyl)pyridine Scaffold

Nicotinamide, a form of vitamin B3, is a fundamental biological scaffold.[1] Its derivatives are integral to a vast range of therapeutic agents and agrochemicals.[2][3] The strategic placement of a trifluoromethyl group, particularly at the 2-position of the pyridine ring, offers distinct advantages:

-

Metabolic Stability: The robust carbon-fluorine bond resists oxidative metabolism, increasing the half-life of drug candidates.[2]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of the pyridine nitrogen and modulate hydrogen bonding capabilities, often leading to improved target engagement.

-

Increased Lipophilicity: The CF₃ group enhances membrane permeability, a crucial factor for oral bioavailability and accessing intracellular targets.[2]

The primary impetus for the development of robust synthetic routes to 2-(Trifluoromethyl)nicotinamide and its precursors was their role as key intermediates in the manufacture of a new class of potent and selective Catechol-O-methyltransferase (COMT) inhibitors.[4][5] These inhibitors, such as 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide, were identified as promising therapeutics for Parkinson's Disease.[4][6][7] This urgent need for kilogram quantities necessitated a shift away from inefficient, low-yielding methods to a more practical and scalable synthetic platform.[4][8]

Deconstructing the Challenge: A Retrosynthetic Approach

Direct trifluoromethylation of a pre-formed pyridine-3-carboxamide ring at the 2-position is notoriously difficult, often suffering from poor regioselectivity and harsh reaction conditions. A more logical and efficient approach involves constructing the trifluoromethylated pyridine ring from simpler, acyclic fluorinated precursors. This is a classic de novo synthesis strategy.

Our retrosynthetic analysis identifies 2-(trifluoromethyl)nicotinonitrile or the corresponding nicotinic acid as the pivotal precursor. These compounds can be readily converted to the target amide in a final, high-yielding step. The core challenge, therefore, lies in the efficient construction of this substituted pyridine ring.

Caption: Retrosynthetic analysis of 2-(Trifluoromethyl)nicotinamide.

The Core Protocol: De Novo Synthesis of 2-(Trifluoromethyl)nicotinonitrile

Researchers have developed a highly efficient two-step process starting from the inexpensive and readily available ethyl 4,4,4-trifluoroacetoacetate.[4][8] This method avoids the pitfalls of direct functionalization by building the pyridine ring from the ground up.

Workflow Overview

Caption: Efficient two-step synthesis of the key nitrile precursor.

Detailed Step-by-Step Methodology

This protocol is adapted from the highly successful route developed by Kiss, et al. and published in Organic Letters.[5][8]

PART A: Synthesis of the Dienyl Intermediate (e.g., Ethyl 2-formyl-5,5,5-trifluoro-penta-2,4-dienoate)

-

Rationale: This step creates the carbon backbone of the future pyridine ring. The vinylogous Vilsmeier reaction is an excellent choice as it is a powerful C-C bond-forming reaction that installs the required aldehyde functionality under relatively mild conditions.[4][8]

-

Protocol:

-

To a stirred, cooled (0 °C) solution of phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane), add N,N-dimethylformamide (DMF) dropwise to form the Vilsmeier reagent in situ.

-

Maintain the temperature and add ethyl 4,4,4-trifluoroacetoacetate to the reagent mixture.

-

Slowly add an alkyl vinyl ether (e.g., ethyl vinyl ether). The reaction is typically exothermic and should be controlled carefully.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).

-

Carefully quench the reaction by pouring it into a cold aqueous solution of a base (e.g., sodium acetate or sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude dienyl intermediate. Purification can be achieved via column chromatography.

-

PART B: Cyclization to 2-(Trifluoromethyl)nicotinonitrile

-

Rationale: This is the key ring-forming step. Ammonia acts as the nitrogen source, attacking the carbonyls and facilitating an intramolecular condensation and subsequent aromatization to the thermodynamically stable pyridine ring.

-

Protocol:

-

Dissolve the crude dienyl intermediate from Part A in a mixture of methanol and aqueous ammonium hydroxide.

-

Heat the reaction mixture in a sealed vessel to 60 °C.[8]

-

Maintain the temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and concentrate in vacuo to remove methanol.

-

Extract the remaining aqueous solution with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude 2-(trifluoromethyl)nicotinonitrile can be purified by crystallization or column chromatography.

-

| Step | Product | Reported Yield | Reference |

| Vilsmeier-type formylation followed by cyclization | 2-(Trifluoromethyl)nicotinonitrile | 65% | [8] |

| Aldol condensation approach followed by cyclization | 2-(Trifluoromethyl)nicotinonitrile | Moderate to Good | [4] |

Final Conversion to 2-(Trifluoromethyl)nicotinamide

With the core heterocyclic structure in hand, the final conversion to the amide is a standard and reliable chemical transformation. The most direct route proceeds from the corresponding nicotinic acid, which can be obtained by hydrolysis of the nitrile. However, a more direct industrial process involves converting the acid chloride.

Caption: Final amidation step via an acyl chloride intermediate.

Detailed Step-by-Step Methodology (from Nicotinic Acid)

This protocol is based on established amidation procedures, similar to those described in the patent literature for related nicotinamides.[9]

-

Rationale: This two-step, one-pot procedure first converts the carboxylic acid into a highly reactive acyl chloride intermediate using thionyl chloride. This intermediate is then readily attacked by ammonia to form the stable amide bond. Thionyl chloride is an ideal reagent as its byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Protocol:

-

In a fume hood, charge a dry reaction flask with 2-(trifluoromethyl)nicotinic acid and a suitable solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).[9]

-

Add thionyl chloride dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the conversion to the acyl chloride is complete.

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent by distillation, preferably under vacuum.

-

Dilute the crude acyl chloride intermediate with a suitable solvent (e.g., ethyl acetate).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Bubble gaseous ammonia through the solution or add a cooled solution of aqueous ammonia dropwise.[9] This step is highly exothermic and requires careful temperature control.

-

After the addition is complete, the product often precipitates. The mixture can be stirred and warmed to drive the reaction to completion.

-

Filter the resulting solid, wash with a cold solvent (e.g., ethyl acetate or diethyl ether) to remove impurities, and dry under vacuum to yield pure 2-(Trifluoromethyl)nicotinamide.

-

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O | [10] |

| Molecular Weight | 190.12 g/mol | [10] |

| IUPAC Name | 2-(trifluoromethyl)pyridine-3-carboxamide | [10] |

| CAS Number | 959108-47-5 | [10] |

| XLogP3 | 0.6 | [10] |

Conclusion

The discovery and optimization of the synthesis for 2-(Trifluoromethyl)nicotinamide represent a significant achievement in process chemistry, driven by a clear therapeutic need. The key innovation was the strategic decision to construct the pyridine ring de novo from simple fluorinated building blocks, bypassing the inefficiencies of direct trifluoromethylation. The detailed protocols presented herein provide a robust and scalable pathway to this valuable intermediate, grounded in sound mechanistic principles. This technical guide serves as a valuable resource for researchers in drug discovery and development, offering not just a recipe, but a deeper understanding of the chemical strategy required to tackle complex synthetic challenges.

References

-

Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835–1837. [Link][4][8]

-

Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. American Chemical Society. [Link][4][6]

-

Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. [Link][5]

-

Request PDF. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. [Link][6]

-

Kiss, L., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. [Link][7]

-

Process For Preparation Of Nicotinamide Compounds And Derivatives Thereof. IP.com. [Link][9]

-

PubChem. (n.d.). 2-(Trifluoromethyl)nicotinamide. National Center for Biotechnology Information. Retrieved from [Link][10]

-

MySkinRecipes. (n.d.). 6-(Trifluoromethyl)nicotinamide. [Link][2]

-

Google Patents. (n.d.). Nicotinamide mononucleotide derivatives and their uses. [1]

-

Song, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link][3]

Sources

- 1. WO2017024255A1 - Nicotinamide mononucleotide derivatives and their uses - Google Patents [patents.google.com]

- 2. 6-(Trifluoromethyl)nicotinamide [myskinrecipes.com]

- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Process For Preparation Of Nicotinamide Compounds And Derivatives [quickcompany.in]

- 10. 2-(Trifluoromethyl)nicotinamide | C7H5F3N2O | CID 6425058 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Trifluoromethyl)nicotinamide literature review

An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinamide: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(trifluoromethyl)nicotinamide, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, chemical properties, and the scientific rationale behind its use as a key building block for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties to a parent molecule. Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing pharmacokinetic and pharmacodynamic profiles. Furthermore, the -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability, thereby increasing oral bioavailability.[1]

2-(Trifluoromethyl)nicotinamide belongs to the class of trifluoromethylpyridines (TFMPs), which are integral to numerous agrochemical and pharmaceutical products.[2] The pyridine ring itself is a prevalent scaffold in a vast array of natural products and synthetic drugs.[3] The strategic placement of a trifluoromethyl group at the 2-position of the nicotinamide scaffold creates a molecule with tailored physicochemical and biological properties, making it a valuable intermediate for the synthesis of more complex and potent bioactive compounds.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Trifluoromethyl)nicotinamide is crucial for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C7H5F3N2O | PubChem[4] |

| Molecular Weight | 190.12 g/mol | PubChem[4] |

| IUPAC Name | 2-(trifluoromethyl)pyridine-3-carboxamide | PubChem[4] |

| CAS Number | 959108-47-5 | PubChem[4] |